Home > Products > Screening Compounds P68443 > HIV-1 protease-IN-4
HIV-1 protease-IN-4 -

HIV-1 protease-IN-4

Catalog Number: EVT-12528465
CAS Number:
Molecular Formula: C48H69N7O11
Molecular Weight: 920.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of HIV-1 protease-IN-4 involves several sophisticated methods aimed at optimizing its efficacy and selectivity against the HIV-1 protease enzyme. A versatile three-step synthetic route is commonly employed, utilizing chiral starting materials that enhance the compound's biological activity. For instance, researchers have reported using carbohydrate-derived precursors to create C2-symmetric inhibitors that target the active site of the protease effectively .

Technical details regarding synthesis may include:

  • Stepwise reactions: Each step is carefully controlled to ensure high yield and purity.
  • Microwave-assisted synthesis: This technique enhances reaction rates and improves product yields by providing uniform heating .
  • X-ray crystallography: This method is utilized post-synthesis to confirm the molecular structure and binding interactions with the protease .
Molecular Structure Analysis

The molecular structure of HIV-1 protease-IN-4 is characterized by specific functional groups that facilitate its binding to the HIV-1 protease. Typically, these inhibitors are designed to mimic the natural substrates of the enzyme, allowing them to fit into the active site effectively.

Key structural features include:

  • P2 and P2' ligands: These positions are critical for establishing strong interactions with the enzyme.
  • Hydroxyl groups: Often present in these compounds, they can form hydrogen bonds with key residues within the active site.
  • Stereochemistry: The configuration at various chiral centers can significantly influence binding affinity and inhibitory potency .

Data from X-ray crystallographic studies reveal how modifications at specific sites can enhance or diminish inhibitory activity against both wild-type and drug-resistant variants of HIV-1 protease .

Chemical Reactions Analysis

HIV-1 protease-IN-4 undergoes various chemical reactions during its synthesis and interaction with biological targets. The primary reaction of interest is its competitive inhibition of HIV-1 protease, which prevents the cleavage of viral polyproteins into functional proteins necessary for viral replication.

Technical details regarding these reactions include:

  • Enzyme kinetics: Studies often measure the half-maximal inhibitory concentration (IC50) to assess potency.
  • Binding assays: Techniques such as surface plasmon resonance or AlphaScreen assays are used to evaluate binding interactions between the inhibitor and protease .
Mechanism of Action

The mechanism of action for HIV-1 protease-IN-4 involves competitive inhibition of the HIV-1 protease enzyme. By binding to the active site, this compound prevents the enzyme from processing viral polyproteins into their functional forms, leading to the production of immature and non-infectious viral particles.

Key aspects of this mechanism include:

  • Active site binding: The inhibitor mimics substrate conformations, allowing it to fit snugly within the active site .
  • Disruption of catalytic activity: By blocking substrate access, it effectively halts viral replication processes.

Studies have shown that structural modifications can enhance binding affinity and selectivity towards resistant strains, making these inhibitors vital in therapeutic regimens .

Physical and Chemical Properties Analysis

HIV-1 protease-IN-4 exhibits specific physical and chemical properties that contribute to its function as a protease inhibitor. These properties include:

  • Solubility: The compound's solubility in various solvents is crucial for formulation as an oral medication.
  • Stability: Stability under physiological conditions ensures that the compound remains effective during treatment.

Analyses often involve:

  • Spectroscopic methods: Techniques such as nuclear magnetic resonance spectroscopy (NMR) or mass spectrometry are used for characterization.
  • Thermodynamic studies: These help understand binding interactions with target proteins .
Applications

HIV-1 protease-IN-4 has significant applications in scientific research and clinical settings:

  • Antiviral therapy: As a potent inhibitor, it is part of therapeutic strategies aimed at managing HIV infection.
  • Drug development: Insights gained from studying this compound contribute to designing next-generation inhibitors with improved efficacy against resistant strains.

Research continues to explore novel formulations and combinations with other antiretroviral agents to enhance treatment outcomes for patients living with HIV/AIDS .

Properties

Product Name

HIV-1 protease-IN-4

IUPAC Name

1-[(2S,3S)-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-1-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-[(4-pyridin-2-ylphenyl)methyl]amino]-4-phenylbutan-2-yl]oxycarbonyloxyethyl (2S)-2-(dimethylamino)-3-methylbutanoate

Molecular Formula

C48H69N7O11

Molecular Weight

920.1 g/mol

InChI

InChI=1S/C48H69N7O11/c1-30(2)38(54(10)11)43(58)64-31(3)65-46(61)66-37(36(27-32-19-15-14-16-20-32)50-41(56)39(47(4,5)6)51-44(59)62-12)29-55(53-42(57)40(48(7,8)9)52-45(60)63-13)28-33-22-24-34(25-23-33)35-21-17-18-26-49-35/h14-26,30-31,36-40H,27-29H2,1-13H3,(H,50,56)(H,51,59)(H,52,60)(H,53,57)/t31?,36-,37-,38-,39+,40+/m0/s1

InChI Key

GEINZDHAZWJNHM-VZCUVCCGSA-N

Canonical SMILES

CC(C)C(C(=O)OC(C)OC(=O)OC(CN(CC1=CC=C(C=C1)C2=CC=CC=N2)NC(=O)C(C(C)(C)C)NC(=O)OC)C(CC3=CC=CC=C3)NC(=O)C(C(C)(C)C)NC(=O)OC)N(C)C

Isomeric SMILES

CC(C)[C@@H](C(=O)OC(C)OC(=O)O[C@@H](CN(CC1=CC=C(C=C1)C2=CC=CC=N2)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.